molecular formula C11H19NO B2654600 (Furan-2-ylmethyl)(hexyl)amine CAS No. 882751-30-6

(Furan-2-ylmethyl)(hexyl)amine

Cat. No.: B2654600
CAS No.: 882751-30-6
M. Wt: 181.279
InChI Key: VCBILSHADLJGHC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Furan-2-ylmethyl)(hexyl)amine typically involves the reaction of furan derivatives with hexylamine. One common method is the reductive amination of furanic oxygenates in the presence of hydrogen and nitrogen sources . This process can be catalyzed by heterogeneous catalysts to achieve high yields of the target amine. Another approach involves the use of microwave-assisted conditions to synthesize ester and amide derivatives containing furan rings .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes using bio-based furanic oxygenates. The use of efficient catalysts and optimized reaction conditions is crucial to minimize side reactions and maximize the yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

(Furan-2-ylmethyl)(hexyl)amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form saturated amines.

    Substitution: The furan ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Saturated amines.

    Substitution: Various substituted furan derivatives.

Mechanism of Action

The mechanism of action of (Furan-2-ylmethyl)(hexyl)amine involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (Furan-2-ylmethyl)(butyl)amine
  • (Furan-2-ylmethyl)(octyl)amine
  • (Furan-2-ylmethyl)(ethyl)amine

Uniqueness

(Furan-2-ylmethyl)(hexyl)amine is unique due to its specific combination of the furan ring and hexylamine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

N-(furan-2-ylmethyl)hexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c1-2-3-4-5-8-12-10-11-7-6-9-13-11/h6-7,9,12H,2-5,8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBILSHADLJGHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNCC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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